molecular formula C10H11BrO4S B3239814 Methyl 3-(4-bromobenzenesulfonyl)propanoate CAS No. 14223-24-6

Methyl 3-(4-bromobenzenesulfonyl)propanoate

Cat. No.: B3239814
CAS No.: 14223-24-6
M. Wt: 307.16 g/mol
InChI Key: DKCXAMHTKGZTRS-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromobenzenesulfonyl)propanoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzenesulfonyl compounds, characterized by the presence of a bromine atom on the benzene ring and a propanoate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromobenzenesulfonyl)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfone derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of sulfonamide or sulfone derivatives.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

Scientific Research Applications

Methyl 3-(4-bromobenzenesulfonyl)propanoate is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromobenzenesulfonyl)propanoate involves its ability to act as an electrophile in chemical reactions. The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or modifying their structure.

Comparison with Similar Compounds

Methyl 3-(4-bromobenzenesulfonyl)propanoate can be compared with other benzenesulfonyl derivatives such as:

    Methyl 3-(4-chlorobenzenesulfonyl)propanoate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

    Methyl 3-(4-fluorobenzenesulfonyl)propanoate:

    Methyl 3-(4-methylbenzenesulfonyl)propanoate: Features a methyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-15-10(12)6-7-16(13,14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCXAMHTKGZTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259491
Record name Methyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14223-24-6
Record name Methyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14223-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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